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molecular formula C9H8N4S2 B8594937 (5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea CAS No. 66181-18-8

(5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea

Cat. No. B8594937
M. Wt: 236.3 g/mol
InChI Key: VRETXIYBEQMSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481576B2

Procedure details

1.0 g of the crude mixture with N-(5-phenyl-1,3,4-thiadiazole-2-yl)-1H-imidazole-1-carbothioamide was combined with 0.536 g (6.96 mmol) ammonium acetate in 4 ml ethanol. The reaction mixture was heated in the microwave (at 100 Watt) for 30 minutes at 90° C. After completion of the reaction, the solvent was distilled off under vacuum, and water was added to the residue formed. After extraction with CH2Cl2 and drying of the organic phase with magnesium sulfate, the product crystallized out of the organic solvent and, after filtration, was washed with diethylether. 0.52 g of the N-(5-phenyl-1,3,4-thiadiazole-2-yl)thiourea was obtained.
[Compound]
Name
crude mixture
Quantity
1 g
Type
reactant
Reaction Step One
Name
N-(5-phenyl-1,3,4-thiadiazole-2-yl)-1H-imidazole-1-carbothioamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.536 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[S:11][C:10]([NH:12][C:13]([N:15]3C=CN=C3)=[S:14])=[N:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[NH4+]>C(O)C>[C:1]1([C:7]2[S:11][C:10]([NH:12][C:13]([NH2:15])=[S:14])=[N:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
crude mixture
Quantity
1 g
Type
reactant
Smiles
Step Two
Name
N-(5-phenyl-1,3,4-thiadiazole-2-yl)-1H-imidazole-1-carbothioamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NN=C(S1)NC(=S)N1C=NC=C1
Step Three
Name
Quantity
0.536 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under vacuum, and water
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
formed
EXTRACTION
Type
EXTRACTION
Details
After extraction with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the organic phase with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the product crystallized out of the organic solvent
FILTRATION
Type
FILTRATION
Details
after filtration
WASH
Type
WASH
Details
was washed with diethylether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN=C(S1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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